molecular formula C19H22N2O3 B2428877 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone CAS No. 887209-55-4

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2428877
CAS No.: 887209-55-4
M. Wt: 326.396
InChI Key: VFNQRWQAJRFKIH-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features a phenylpiperazine moiety and a dihydroxy methylphenyl group. Compounds with these structural features are often investigated for their potential pharmacological activities, including their roles as receptor ligands in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenylpiperazine core: This can be achieved by reacting phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the piperazine ring.

    Attachment of the dihydroxy methylphenyl group: This step could involve a Friedel-Crafts acylation reaction where the phenylpiperazine is reacted with a dihydroxy methylphenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: Intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone often involves binding to specific receptors in the body, such as serotonin or dopamine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects. The molecular targets and pathways involved would depend on the specific receptor interactions and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
  • 1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
  • 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methylpiperazin-1-yl)ethanone

Uniqueness

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its binding affinity and selectivity for different receptors compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-17(22)8-7-16(19(14)24)18(23)13-20-9-11-21(12-10-20)15-5-3-2-4-6-15/h2-8,22,24H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNQRWQAJRFKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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